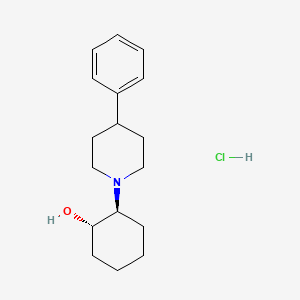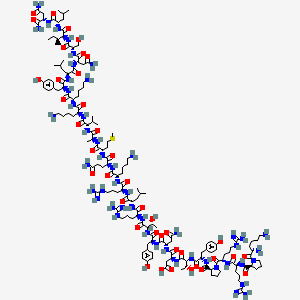
D-(+)-Vesamicol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-(+)-Vesamicol hydrochloride: is a potent inhibitor of acetylcholine transport into synaptic vesicles in cholinergic nerve terminals. It is the less active enantiomer of vesamicol and is used primarily in scientific research to study cholinergic systems .
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of D-(+)-Vesamicol hydrochloride involves the preparation of vesamicol analogs. One common method includes the reaction of 4-phenylpiperidine with cyclohexanone under specific conditions to yield the desired product .
Industrial Production Methods: : Industrial production methods for this compound are not widely documented, but typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: : D-(+)-Vesamicol hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: : Common reagents used in the reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents. Typical conditions involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
科学研究应用
Chemistry: : In chemistry, D-(+)-Vesamicol hydrochloride is used to study the mechanisms of acetylcholine transport and its inhibition. It serves as a tool to understand the cholinergic system and its role in various physiological processes .
Biology: : In biological research, this compound is used to investigate the function of cholinergic neurons and their role in neurotransmission. It helps in understanding the effects of acetylcholine inhibition on neuronal activity .
Medicine: : In medical research, this compound is explored for its potential therapeutic applications, particularly in conditions involving cholinergic dysfunction. It is also used in the development of diagnostic agents for imaging cholinergic neurons .
Industry: : While its industrial applications are limited, this compound is used in the production of research chemicals and diagnostic agents .
作用机制
D-(+)-Vesamicol hydrochloride acts as a cholinergic physiological antagonist by inhibiting the vesicular acetylcholine transporter (VAChT). This inhibition prevents the uptake of acetylcholine into synaptic vesicles, leading to a decrease in acetylcholine release at the synaptic cleft. The transport process is driven by a proton gradient between cell organelles and the cytoplasm .
相似化合物的比较
Similar Compounds: : Similar compounds include other vesamicol analogs such as DL-threo-PDMP hydrochloride, quinacrine dihydrochloride, and D-galactosamine hydrochloride .
Uniqueness: : D-(+)-Vesamicol hydrochloride is unique due to its specific inhibition of the vesicular acetylcholine transporter, making it a valuable tool for studying cholinergic systems. Its less active enantiomeric form also provides insights into the stereospecificity of acetylcholine transport inhibition .
属性
CAS 编号 |
112709-60-1 |
|---|---|
分子式 |
C17H25NO |
分子量 |
259.4 g/mol |
IUPAC 名称 |
(1S,2S)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C17H25NO/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14/h1-3,6-7,15-17,19H,4-5,8-13H2/t16-,17-/m0/s1 |
InChI 键 |
YSSBJODGIYRAMI-IRXDYDNUSA-N |
SMILES |
C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O.Cl |
手性 SMILES |
C1CC[C@@H]([C@H](C1)N2CCC(CC2)C3=CC=CC=C3)O |
规范 SMILES |
C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O |
相关CAS编号 |
23965-53-9 (hydrochloride) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate](/img/structure/B1142403.png)



